ethyl N-(2,2-diphenylpropyl)carbamate
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Overview
Description
Ethyl N-(2,2-diphenylpropyl)carbamate is an organic compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is known for its unique structure, which includes an ethyl group, a carbamate group, and a 2,2-diphenylpropyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2,2-diphenylpropyl)carbamate typically involves the reaction of 2,2-diphenylpropylamine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during production .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(2,2-diphenylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted carbamates, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl N-(2,2-diphenylpropyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl N-(2,2-diphenylpropyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to various biological effects, such as antimicrobial activity. The molecular pathways involved include the disruption of enzyme function and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl N-(2-phenethyl)carbamate: This compound has a similar structure but with a phenethyl group instead of a 2,2-diphenylpropyl group.
Ethyl carbamate: A simpler carbamate with only an ethyl group attached to the carbamate moiety.
Uniqueness
Ethyl N-(2,2-diphenylpropyl)carbamate is unique due to its 2,2-diphenylpropyl group, which imparts distinct chemical and biological properties. This structural feature makes it more effective in certain applications compared to simpler carbamates .
Properties
CAS No. |
40691-65-4 |
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Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
ethyl N-(2,2-diphenylpropyl)carbamate |
InChI |
InChI=1S/C18H21NO2/c1-3-21-17(20)19-14-18(2,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,3,14H2,1-2H3,(H,19,20) |
InChI Key |
LPAUJIKDOCPKOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCC(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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